6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRMOKPQOCAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound belonging to the class of dihydropyridazines, which have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl hydrazine with various active methylene compounds. The process often utilizes solvents such as acetic anhydride, leading to high yields of the desired product. For example, a study reported a yield of 93% when synthesizing similar derivatives under optimized conditions .
Antimicrobial Properties
Research indicates that derivatives of dihydropyridazines exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess antibacterial properties against various strains, including E. coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In one study, it demonstrated cytotoxic effects against several human cancer cell lines, including HeLa and HCT116. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity that warrants further investigation into its mechanisms of action and potential as a therapeutic agent .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antimicrobial Screening
A comprehensive study screened various derivatives of dihydropyridazines for antimicrobial activity. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) value of 50 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Efficacy
In a preclinical trial assessing the anticancer properties of this compound, it was administered to xenograft models of human colorectal cancer. The results showed a reduction in tumor growth rates by approximately 60% compared to control groups, suggesting its potential as an effective chemotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives were tested against human cancer cell lines such as MCF7 (breast cancer), Hep-G2 (liver cancer), and CACO-2 (colon cancer). Compounds showed selective inhibition of tumor cell growth with varying LC50 values, indicating their potential as anticancer agents .
| Compound | Cell Line | LC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 8 | MCF7 | 19.15 | High |
| Compound 16 | Hep-G2 | 17.34 | Moderate |
| Compound 19 | CACO-2 | 14.70 | High |
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives exhibited notable antioxidant activity, which is crucial for combating oxidative stress in biological systems .
Study on Anticancer Mechanisms
A study investigated the mechanisms through which these compounds exert their anticancer effects. The research focused on the modulation of signaling pathways involved in cell proliferation and apoptosis. It was found that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Evaluation in Animal Models
In vivo studies have been conducted using animal models to evaluate the efficacy and safety profile of these compounds. For example, the administration of selected derivatives showed promising results in reducing tumor sizes without significant side effects, suggesting a favorable therapeutic window for further development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Observations:
Substituent Position and Bioactivity: The 3-chlorophenyl group at position 6 in the target compound contrasts with the 4-fluorophenyl group in , where halogen position (para vs. meta) influences electronic effects and receptor binding.
Functional Group Impact: Carboxylic Acid vs. Carbohydrazide: The target compound’s carboxylic acid group (COOH) shows weaker XO inhibition (IC₅₀ > 6.43 µM) compared to carbohydrazide derivatives (e.g., 22c, IC₅₀ = 1.03 µM). Molecular docking reveals that carbohydrazides form additional hydrogen bonds with XO residues (Asp880, Met3004), enhancing activity . Imine vs. Oxo Groups: Compounds with 3-imino groups (e.g., 20a in ) exhibit distinct IR profiles (NH stretches at ~3400 cm⁻¹) and higher melting points (~288°C), suggesting stronger intermolecular interactions.
Synthetic Pathways: The target compound’s synthesis likely parallels methods for ethyl 6-(4-chlorobenzoyl)-3-oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylate (10a), which uses hydrazinolysis with ammonium acetate in acetic acid .
Physicochemical and Spectroscopic Data
- Melting Points : The target compound’s analogs with bulkier substituents (e.g., 20a ) exhibit higher melting points (288–289°C) due to crystalline packing efficiency.
- IR Spectroscopy: NH stretches in imino derivatives (e.g., 20a: 3401, 3349 cm⁻¹ ) differ from the target compound’s carbonyl (C=O) and carboxylic acid (OH) signatures.
Preparation Methods
Hydrothermal Synthesis Approach
A hydrothermal method has been reported for related pyridine carboxylic acids, which can be adapted for pyridazine derivatives. This method involves:
- Reacting a chloro-substituted pyridine derivative with water in a sealed hydrothermal reactor.
- Heating at elevated temperatures (100–180°C) for extended periods (24–72 hours).
- Cooling naturally to room temperature to obtain crystalline products with high purity and stability.
- Green chemistry approach using water as solvent.
- High yield (above 80% reported for related compounds).
- Crystals formed have low thermal stress and fewer defects, enhancing stability.
| Parameter | Value |
|---|---|
| Reactor volume | 25 mL |
| Starting material | 2-chloro-5-trifluoromethylpyridine (analogous) |
| Solvent | Water |
| Temperature range | 100–180 °C |
| Reaction time | 24–72 hours |
| Product form | White flaky crystals |
| Yield | >80% |
Note: While this exact method is for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, the approach is adaptable for this compound with appropriate precursors and conditions.
Condensation of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Compounds
A well-established synthetic route to pyridazin-3-one derivatives involves:
- Condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid or p-nitrophenylacetic acid.
- The reaction is typically carried out in acetic anhydride, which acts both as solvent and dehydrating agent.
- The process involves initial formation of an alkylidene intermediate, followed by cyclization and elimination of water molecules to yield pyridazin-3-one derivatives.
- High selectivity for pyridazin-3-one formation.
- Excellent yields reported.
- Absence of ammonium acetate avoids formation of side products like 5-arylazopyridines.
| Step | Description |
|---|---|
| Starting materials | 3-oxo-2-arylhydrazonopropanals + active methylene compound |
| Reaction medium | Acetic anhydride |
| Mechanism | Condensation → alkylidene intermediate → cyclization → dehydration |
| Product | Pyridazin-3-one derivatives |
| Yield | Excellent (not numerically specified) |
This method allows for the introduction of various aryl groups, including 3-chlorophenyl, by choosing appropriate hydrazone precursors.
Solid-Phase Catalyzed Condensation Using CCSO Nano Catalyst
A rapid and efficient method for synthesizing substituted 3-oxo-2,3-dihydropyridazine derivatives involves:
- Condensation of cyanoacetylhydrazide with substituted benzil in the presence of a CCSO (cobalt chromium spinel oxide) nano catalyst.
- The reaction is performed in a round-bottom flask at 110°C for 2–4 minutes.
- The reaction mixture solidifies, indicating completion.
- The product is isolated by dissolution in ethanol, filtration, precipitation by water addition, and recrystallization from ethyl acetate.
| Parameter | Value |
|---|---|
| Catalyst | CCSO nano catalyst (20 mg) |
| Substrates | Cyanoacetylhydrazide (20 mmol), substituted benzil (20 mmol) |
| Temperature | 110 °C |
| Reaction time | 2–4 minutes |
| Work-up | Ethanol dissolution, water precipitation, filtration, recrystallization |
| Product purity | 100% pure product reported |
This method offers rapid synthesis with high purity, suitable for derivatives with aromatic substitutions like 3-chlorophenyl.
Comparative Summary of Preparation Methods
| Method | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrothermal synthesis | 100–180 °C, 24–72 h, water solvent | Green, high yield, stable crystals | Long reaction time |
| Condensation in acetic anhydride | Room temp to reflux, acetic anhydride solvent | High selectivity, excellent yields | Requires acetic anhydride, possible side reactions if ammonium acetate present |
| CCSO nano catalyst solid-phase method | 110 °C, 2–4 min, catalyst aided | Very fast, high purity products | Requires nano catalyst, limited substrate scope |
Mechanistic Insights and Research Findings
- The condensation of hydrazonopropanals with active methylene compounds proceeds via formation of an alkylidene intermediate, followed by cyclization and dehydration to form the pyridazinone core.
- The use of acetic anhydride is crucial for dehydration steps, facilitating ring closure.
- Hydrothermal synthesis promotes crystal growth with minimal defects, enhancing product stability.
- Nano-catalysts like CCSO provide a heterogeneous catalytic environment that accelerates reaction kinetics and improves product purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
